N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid

Description

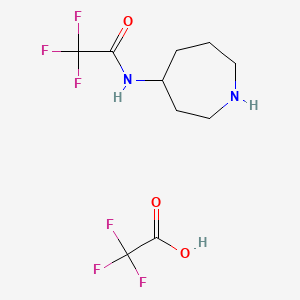

N-(azepan-4-yl)-2,2,2-trifluoroacetamide, trifluoroacetic acid (TFA) is a synthetic compound featuring a trifluoroacetamide group bound to the 4-position of an azepane (hexahydroazepine) ring, with trifluoroacetic acid as a counterion or co-component. The trifluoroacetyl group is electron-withdrawing, enhancing the stability of the amide bond and modulating the basicity of the amine .

This compound is likely employed as a pharmaceutical intermediate or building block in medicinal chemistry, given the prevalence of similar trifluoroacetamide derivatives in drug discovery (e.g., antimalarial agents in ). Its structural combination of a cyclic amine and trifluoroacetyl group may influence solubility, metabolic stability, and target binding compared to linear or aromatic analogs.

Properties

Molecular Formula |

C10H14F6N2O3 |

|---|---|

Molecular Weight |

324.22 g/mol |

IUPAC Name |

N-(azepan-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H13F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-2-1-4-12-5-3-6;3-2(4,5)1(6)7/h6,12H,1-5H2,(H,13,14);(H,6,7) |

InChI Key |

KYEWYOZDEXWFHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Amidation via Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

The most common synthetic route to N-(azepan-4-yl)-2,2,2-trifluoroacetamide involves amidation of azepan-4-amine with trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions. This reaction typically proceeds as follows:

- Reagents and Conditions: Azepan-4-amine is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in an aprotic solvent such as dichloromethane or acetonitrile under anhydrous conditions.

- Temperature: The reaction is often carried out at low to moderate temperatures (0–25 °C) to control reactivity and minimize side reactions.

- Workup: After completion, the reaction mixture is quenched with water or a weak base, followed by extraction and purification through recrystallization or chromatography to isolate the pure amide.

This method is favored due to its straightforwardness and high yields, typically exceeding 80% purity after purification.

Direct Coupling of Azepan-4-amine with Trifluoroacetic Acid Using Coupling Agents

Another approach involves direct amidation between azepan-4-amine and trifluoroacetic acid using coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or newer coupling reagents under mild heating:

- Procedure: Azepan-4-amine and trifluoroacetic acid are combined in the presence of a coupling agent in solvents like DMF or acetonitrile.

- Conditions: The mixture is stirred at temperatures ranging from 60 to 100 °C for several hours (typically 5–15 h).

- Purification: The crude product is purified by aqueous workup and chromatographic techniques.

This method avoids the use of acid chlorides and is effective for sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of trifluoroacetamide derivatives, including those structurally related to N-(azepan-4-yl)-2,2,2-trifluoroacetamide:

- Method: Azepan-4-amine and trifluoroacetyl derivatives are mixed in a suitable solvent (e.g., acetonitrile or isopropyl alcohol) with catalytic amounts of acids or bases.

- Microwave Conditions: The reaction is subjected to microwave irradiation at elevated temperatures (~100 °C) and pressures (~17 bar) for short durations (10–30 minutes).

- Advantages: This approach significantly reduces reaction time and can improve yields and purity.

- Example: Similar microwave methods have been demonstrated for related trifluoroacetamide compounds, yielding high-purity products after recrystallization.

Halogenation Followed by Nucleophilic Substitution (Indirect Route)

In some synthetic schemes, the trifluoroacetamide moiety is introduced after halogenation of a precursor, followed by nucleophilic substitution with azepan-4-amine:

- Step 1: Starting from N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, bromination is performed using N-bromosuccinimide (NBS) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) either thermally or under microwave conditions.

- Step 2: The resulting α-bromo ketone intermediate undergoes nucleophilic substitution with azepan-4-amine or related amines in ethanol or isopropyl alcohol under reflux or microwave irradiation.

- Outcome: This method enables the synthesis of trifluoroacetamide derivatives with diverse substitutions on the azepane ring or aromatic moieties.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Amidation with trifluoroacetyl chloride/anhydride | Azepan-4-amine + trifluoroacetyl chloride/anhydride | 0–25 °C, anhydrous solvent | 1–4 hours | 80–95 | Recrystallization/Chromatography | High yield, straightforward |

| Direct coupling with trifluoroacetic acid + coupling agent | Azepan-4-amine + trifluoroacetic acid + DCC or similar | 60–100 °C, DMF or MeCN | 5–15 hours | 70–90 | Aqueous workup + chromatography | Avoids acid chlorides, mild conditions |

| Microwave-assisted synthesis | Azepan-4-amine + trifluoroacetyl derivatives + acid/base catalyst | 100 °C, 17 bar, microwave | 10–30 minutes | 85–95 | Recrystallization | Rapid, energy-efficient |

| Halogenation + nucleophilic substitution | N-bromoacetyl trifluoroacetamide + azepan-4-amine | Reflux or microwave in EtOH/IPA | 1–2 hours | 75–85 | Filtration + recrystallization | Multi-step, allows structural diversity |

Research Findings and Analysis

- The presence of trifluoromethyl groups in the trifluoroacetamide moiety significantly enhances the compound's stability against nucleophilic attack and influences its physical properties such as melting point and solubility.

- Microwave-assisted methods have demonstrated superior efficiency and reduced reaction times compared to conventional thermal methods, without compromising product purity.

- Direct amidation using coupling agents is versatile and suitable for substrates sensitive to acid chlorides, although it requires longer reaction times and careful purification.

- Multi-step methods involving halogenation followed by substitution allow for the introduction of additional functional groups on the azepane ring, useful for medicinal chemistry applications.

- Purification typically involves recrystallization from solvents like ethanol or benzene and/or chromatographic techniques to achieve high purity suitable for biological or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-2,2,2-trifluoroacetamide,trifluoroaceticacid involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(azepan-4-yl)-2,2,2-trifluoroacetamide, TFA with key analogs based on molecular structure, properties, and applications:

Structural and Functional Differences

- Cyclic vs. Linear Amines: The azepane ring in the target compound may confer greater rigidity and steric hindrance compared to the linear hexyl chain in N-(6-aminohexyl)-2,2,2-trifluoroacetamide, TFA. This could influence binding affinity in biological systems or solubility in polar solvents .

- Reactivity : Allyl groups in N,N-diallyl-2,2,2-trifluoroacetamide enable further functionalization (e.g., via thiol-ene reactions), whereas the azepane ring may limit such transformations due to steric constraints .

Biological Activity

N-(azepan-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid (CAS Number: 499240-68-5) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azepane ring and trifluoroacetamide functional groups, which contribute to its chemical stability and reactivity. The molecular formula is CHFNO for the amide portion, while the trifluoroacetic acid contributes additional functionalities.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that compounds containing trifluoroacetamide moieties exhibit significant antimicrobial properties. These effects are attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Properties : Research suggests that N-(azepan-4-yl)-2,2,2-trifluoroacetamide may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating various inflammatory conditions.

- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines in preliminary studies. The precise mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

The biological activity of N-(azepan-4-yl)-2,2,2-trifluoroacetamide is believed to involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways associated with growth and inflammation.

Case Studies

- A study published in Journal of Medicinal Chemistry evaluated various trifluoroacetamides for their antimicrobial properties. N-(azepan-4-yl)-2,2,2-trifluoroacetamide was among those tested and exhibited notable activity against Staphylococcus aureus .

- Another investigation focused on the anti-inflammatory potential of similar compounds, revealing that derivatives like N-(azepan-4-yl)-trifluoroacetamide effectively reduced cytokine levels in vitro .

Data Table: Summary of Biological Activities

Q & A

Q. How to study synergistic effects with co-administered drugs?

- Methodological Answer :

- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Pharmacokinetic Modeling : Assess drug-drug interactions via hepatic microsome assays (e.g., CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.